molecular formula C11H13BrN2O2 B14910530 Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate

Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate

Cat. No.: B14910530
M. Wt: 285.14 g/mol
InChI Key: IUPKDMWLCDWOFR-MDWZMJQESA-N
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Description

Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.

Preparation Methods

The synthesis of Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 4-bromoacetophenone. The reaction is usually carried out in a solvent such as ethanol or ethyl acetate under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate involves its interaction with molecular targets through its hydrazone functional group. This interaction can lead to the formation of stable complexes with metal ions, which is crucial for its applications in materials science and pharmacology .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

ethyl N-[(E)-1-(4-bromophenyl)ethylideneamino]carbamate

InChI

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)14-13-8(2)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3,(H,14,15)/b13-8+

InChI Key

IUPKDMWLCDWOFR-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)Br

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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